molecular formula C18H19N3O3 B1446287 (3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858256-38-8

(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Cat. No. B1446287
CAS RN: 1858256-38-8
M. Wt: 325.4 g/mol
InChI Key: IRIVIYHSGQLXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester, also known as NOC-18, is a compound that has been widely used in scientific research. It is a nitric oxide (NO) donor, which means that it releases NO into the body. NO is a signaling molecule that plays a crucial role in many physiological processes, such as vasodilation, neurotransmission, and immune response. In

Scientific Research Applications

Anticancer Applications

Oxadiazoles, including the compound , have been studied for their potential as anticancer agents. The presence of the oxadiazole moiety can contribute to the inhibition of cancer cell growth and proliferation. Researchers have synthesized various derivatives and tested them against different cancer cell lines to evaluate their efficacy .

Vasodilatory Effects

Some oxadiazole derivatives exhibit vasodilatory properties, which can be beneficial in treating cardiovascular diseases. These compounds can induce relaxation in vascular smooth muscle, potentially leading to new treatments for hypertension and other related conditions .

Anticonvulsant Activity

The oxadiazole ring system has been associated with anticonvulsant activity. Compounds with this structure have been tested in animal models to assess their ability to prevent or reduce the frequency of seizures, offering a promising avenue for epilepsy treatment .

Antidiabetic Potential

Research has indicated that oxadiazole derivatives may have applications in managing diabetes. By acting on various biological targets, these compounds could help regulate blood glucose levels and provide a new approach to diabetes therapy .

Energetic Material Development

Due to their high-energy core and positive heat of formation, oxadiazole derivatives are being explored as components of energetic materials. These substances are of interest for applications requiring high energy density, such as propellants and explosives .

Pharmaceutical Drug Design

The unique bioisosteric properties of the 1,2,4-oxadiazole ring make it an attractive scaffold for drug development. Its incorporation into new drug candidates can lead to novel treatments for various diseases, with researchers actively exploring its potential in drug discovery .

Scintillating Materials

Oxadiazole derivatives are also being investigated for their use in scintillating materials. These materials have the ability to absorb high-energy particles and emit light, which is valuable in radiation detection and imaging technologies .

Dyestuff Industry

The chemical structure of oxadiazoles lends itself to applications in the dyestuff industry. These compounds can be used to create dyes with specific properties for textiles and other materials, expanding the palette of colors and finishes available .

properties

IUPAC Name

tert-butyl N-[(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-18(2,3)23-17(22)19-11-15-20-16(21-24-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIVIYHSGQLXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

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